
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile: is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 3 and 4 positions, a p-tolyl group at the 1 position, and a cyano group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-diphenyl-1H-pyrrole with p-tolyl isocyanide in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced nitriles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, derivatives of this compound may be investigated for their potential biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties.
Industry: The compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action for 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and aromatic rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3,4-Diphenyl-1H-pyrrole-2-carbonitrile: Lacks the p-tolyl group, which may affect its reactivity and applications.
3,4-Diphenyl-1-(p-methoxyphenyl)-1H-pyrrole-2-carbonitrile: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties and reactivity.
3,4-Diphenyl-1-(p-chlorophenyl)-1H-pyrrole-2-carbonitrile:
Uniqueness: The presence of the p-tolyl group in 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile imparts unique electronic and steric properties, distinguishing it from other similar compounds
Properties
CAS No. |
102755-56-6 |
|---|---|
Molecular Formula |
C24H18N2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C24H18N2/c1-18-12-14-21(15-13-18)26-17-22(19-8-4-2-5-9-19)24(23(26)16-25)20-10-6-3-7-11-20/h2-15,17H,1H3 |
InChI Key |
HXIMTYHPFKFNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


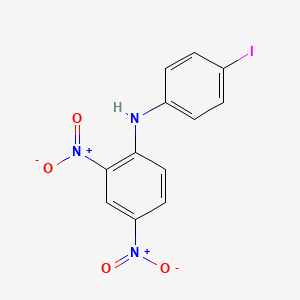


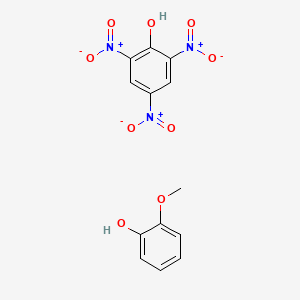
![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)



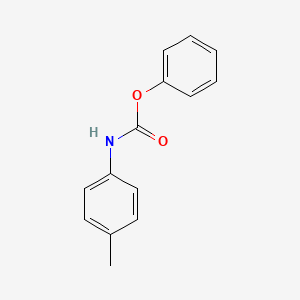

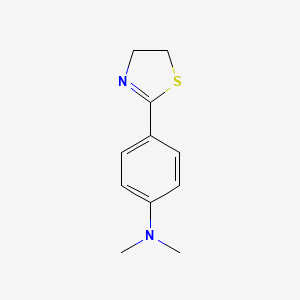
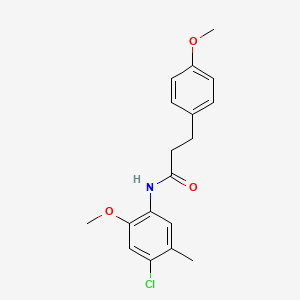
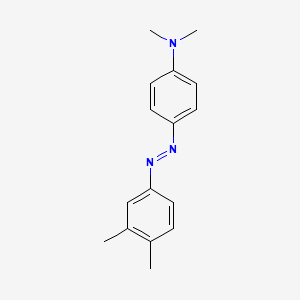
![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)
